

# A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent under clinical development for the treatment of invasive fungal infections.[1] As a prodrug, fosmanogepix is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous (IV) and oral administration.[1][2] Manogepix exerts its antifungal activity by targeting the fungal enzyme Gwt1, which is crucial for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins. This inhibition disrupts the fungal cell wall, leading to cell death.[1][3][4][5] A key attribute of fosmanogepix is its high oral bioavailability, which facilitates a seamless transition from intravenous to oral therapy.[1][2] This guide provides a comprehensive technical overview of the pharmacokinetics and bioavailability of oral fosmanogepix, summarizing key clinical trial data and experimental protocols.

#### **Mechanism of Action**

Manogepix, the active form of **fosmanogepix**, inhibits the Gwt1 enzyme, a critical component in the fungal cell wall biosynthesis pathway.[3][6] Gwt1 is responsible for the inositol acylation of glucosaminyl phosphatidylinositol (GlcN-PI), an essential early step in the GPI-anchor biosynthesis pathway, which occurs in the endoplasmic reticulum.[5] By inhibiting Gwt1, manogepix disrupts the maturation and localization of GPI-anchored mannoproteins, which are vital for the structural integrity and virulence of the fungal cell.[3][5] This novel mechanism of



action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains.[2][5]

Endoplasmic Reticulum Lumen

GicN-PI

GicN-PI

GicN(acyi)PI

Further Steps

GPI-Anchored proteins

Grifficking and Anchoring

Further Steps

GPI-anchored proteins

Click to download full resolution via product page

Mechanism of action of manogepix.

## **Pharmacokinetics of Oral Fosmanogepix**



The pharmacokinetic profile of **fosmanogepix** has been extensively evaluated in Phase 1 and Phase 2 clinical trials in both healthy volunteers and patient populations. These studies have consistently shown high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.[1]

## **Pharmacokinetic Parameters in Healthy Volunteers**

Clinical trials in healthy adult volunteers have demonstrated the favorable pharmacokinetic profile of oral **fosmanogepix**. Both single ascending dose (SAD) and multiple ascending dose (MAD) studies have been conducted.

Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers[7][8]

| Dose (mg) | Cmax (μg/mL) AUC (μg·h/mL) |      |
|-----------|----------------------------|------|
| 100       | 1.30                       | 87.5 |
| 300       | -                          | -    |
| 500       | 6.41                       | 205  |

Data presented as geometric mean values.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Volunteers (14 days of dosing)[2][9]

| Dose (mg) | Cmax (µg/mL) | AUC0-24 (μg·h/mL) | Half-life (days) |
|-----------|--------------|-------------------|------------------|
| 500       | 6.18         | 192               | ~2.5             |
| 1000      | 21.3         | 325               | ~2.5             |

Data presented as geometric mean values.

## **Pharmacokinetics in Special Populations**



A study in patients with acute myeloid leukaemia (AML) and neutropenia receiving remission induction chemotherapy evaluated the pharmacokinetics of oral **fosmanogepix** at a dose of 500 mg once daily for 14 days.[10] The results were in line with data from healthy volunteers, suggesting that the pharmacokinetics of manogepix are not significantly altered in this patient population.[10]

## **Bioavailability**

Oral bioavailability of manogepix following administration of **fosmanogepix** has been reported to be greater than 90%.[2][9][10][11] This high bioavailability allows for a seamless transition from intravenous to oral dosing without compromising drug exposure.[2][11] A study evaluating an IV to oral switch demonstrated that plasma concentrations of manogepix were maintained after switching from 600 mg IV to 800 mg oral daily doses.[12][13]

#### **Food Effect**

The administration of oral **fosmanogepix** with a high-fat, high-calorie meal has been shown to have no significant effect on the rate or extent of absorption of manogepix.[9] However, administration under post-cibum (after a meal) conditions improved tolerability compared to ante-cibum (before a meal) conditions.[7][8]

### **Experimental Protocols**

The pharmacokinetic data presented were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in key studies.

#### Phase 1 Single and Multiple Ascending Dose Studies

- Study Design: These were placebo-controlled, single- and multiple-ascending dose studies.
   [7][8] In the SAD portion, subjects received single oral doses of fosmanogepix (e.g., 100 mg, 300 mg, 500 mg) or placebo, with a washout period between doses.
   [9] In the MAD portion, subjects received daily oral doses of fosmanogepix (e.g., 500 mg, 1000 mg) or placebo for 14 consecutive days.
- Subject Population: Healthy adult volunteers, typically aged 18 to 55 years. [7][8]
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.[1]



- Analytical Method: Plasma concentrations of manogepix were determined using validated analytical methods, though specific details of the assays are not consistently reported in the cited literature.
- Safety Monitoring: Safety and tolerability were assessed throughout the trials via monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[9]





Click to download full resolution via product page

Phase 1 SAD and MAD Study Workflow.



#### IV to Oral Switch Study

- Study Design: This was a Phase 1, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of switching from intravenous to oral fosmanogepix.[12]
   [13]
- Subject Population: Healthy adult volunteers, aged 18 to 65 years.[12][13]
- Dosing Regimen: Participants received two IV loading doses of 1,000 mg, followed by 600 mg IV daily, and then switched to 800 mg oral daily doses.[12][13]
- Pharmacokinetic Assessment: The study aimed to demonstrate that steady-state plasma concentrations of manogepix were maintained after the switch from IV to oral administration.
   [12][13]

#### Conclusion

Oral **fosmanogepix** demonstrates a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a long half-life supporting once-daily dosing. The ability to switch from intravenous to oral administration without compromising therapeutic drug levels offers a significant clinical advantage. These properties, combined with its novel mechanism of action and broad spectrum of activity, position **fosmanogepix** as a promising new agent in the treatment of invasive fungal infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix Wikipedia [en.wikipedia.org]







- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosmanogepix | MedPath [trial.medpath.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Pharmacokinetics, safety, and tolerability of fosmanogepix IV to oral switch and multiple IV doses in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Deep Dive into the Pharmacokinetics and Bioavailability of Oral Fosmanogepix]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667579#pharmacokinetics-and-bioavailability-of-oral-fosmanogepix]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com